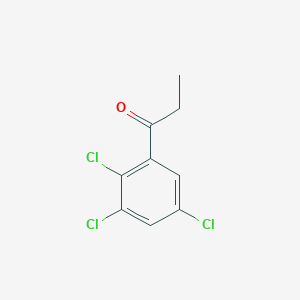
(6-bromoisoquinolin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromoisoquinolin-3-yl)methanol is an organic compound with the molecular formula C10H8BrNO It is a derivative of isoquinoline, featuring a bromine atom at the 6th position and a hydroxymethyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-bromoisoquinolin-3-yl)methanol typically involves the bromination of isoquinoline followed by a hydroxymethylation reaction. One common method starts with 6-bromoisoquinoline, which is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide . The reaction is carried out in methanol at room temperature for several hours to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(6-Bromoisoquinolin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 6-Bromoisoquinoline-3-carboxylic acid.
Reduction: Isoquinolin-3-ylmethanol.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Bromoisoquinolin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (6-bromoisoquinolin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors. For example, as a potential factor XIa inhibitor, it would interact with the active site of the enzyme, preventing its normal function and thereby exerting an anticoagulant effect .
Comparison with Similar Compounds
Similar Compounds
6-Bromoisoquinoline: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.
Isoquinolin-3-ylmethanol: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
4-Bromoisoquinoline: Bromine atom is at a different position, leading to different reactivity and applications.
Uniqueness
(6-Bromoisoquinolin-3-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group, which allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis and drug development.
Properties
CAS No. |
1783531-68-9 |
|---|---|
Molecular Formula |
C10H8BrNO |
Molecular Weight |
238.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



